molecular formula C37H41N9O3S B609107 (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

Cat. No.: B609107
M. Wt: 691.8 g/mol
InChI Key: KPQQGHGDBBJGFA-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-8353 is an orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily developed for its potential use in oncology, particularly in treating advanced solid tumors. The compound works by inhibiting the kinase activity of ERK1/2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway often dysregulated in various cancers .

Scientific Research Applications

MK-8353 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MK-8353 exerts its effects by inhibiting the kinase activity of ERK1/2. This inhibition prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival. The compound induces a conformational change in ERK1/2, preventing its activation by mitogen-activated extracellular signal-regulated kinase (MEK) .

Biochemical Analysis

Biochemical Properties

MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . MK-8353 interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .

Cellular Effects

MK-8353 has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, MK-8353 has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .

Molecular Mechanism

The molecular mechanism of MK-8353 involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-8353 have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that MK-8353 remains stable and retains its inhibitory effects on ERK1/2 over extended periods .

Dosage Effects in Animal Models

The effects of MK-8353 vary with different dosages in animal models. In preclinical studies, MK-8353 was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .

Metabolic Pathways

MK-8353 is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .

Transport and Distribution

MK-8353 is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of MK-8353 is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing MK-8353 to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-8353 involves a series of chemical reactions designed to optimize its potency, selectivity, and pharmacokinetic properties.

Industrial Production Methods

Industrial production of MK-8353 follows a similar synthetic route but is scaled up to meet the demands of clinical trials and potential commercial use. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

MK-8353 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of MK-8353 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions are various analogs of MK-8353, each with slightly different properties. These analogs are often tested for their efficacy and safety in preclinical and clinical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-8353 is unique due to its dual mechanism of action, which involves both the inhibition of ERK1/2 kinase activity and the induction of a conformational change that prevents its activation. This dual mechanism enhances its potency and selectivity, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.